![molecular formula C25H29NO5 B13837156 2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)
2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst . The benzyl group can be added through benzylation reactions using benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate: Unique due to its specific substituents and structural configuration.
Other pyrrolidine derivatives: May have different substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C25H29NO5 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C25H29NO5/c1-17-10-12-18(13-11-17)14-20-15-21(27)26(24(29)31-25(2,3)4)22(20)23(28)30-16-19-8-6-5-7-9-19/h5-13,20,22H,14-16H2,1-4H3/t20-,22?/m1/s1 |
Clave InChI |
KXTZFULROFPBHJ-PSDZMVHGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@@H]2CC(=O)N(C2C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)CC2CC(=O)N(C2C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


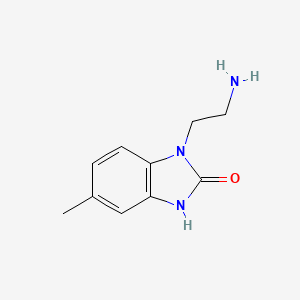

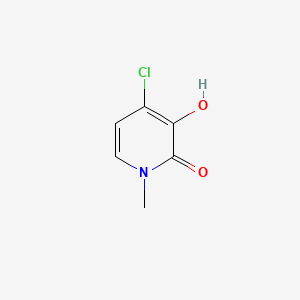
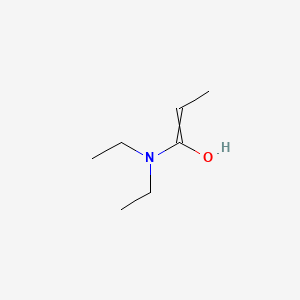

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)

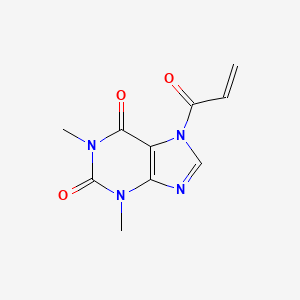
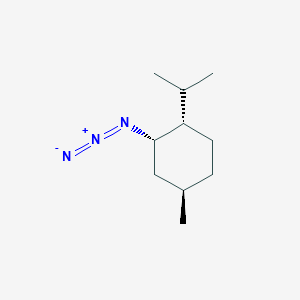
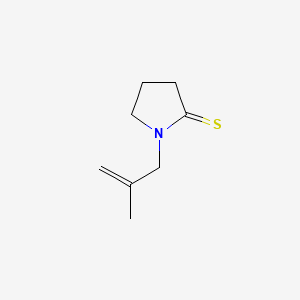
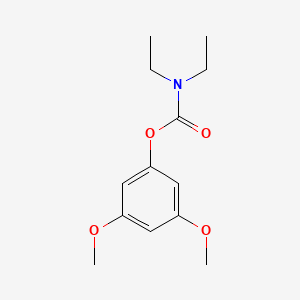
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
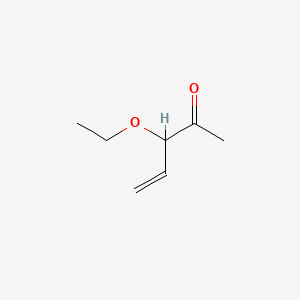
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
